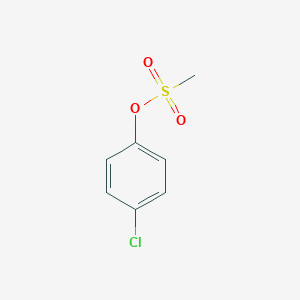
3-(三氟甲基)苯甲酸
描述
3-(Trifluoromethyl)benzoic acid is a benzoic acid carrying a trifluoromethyl substituent at the 3-position . It is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis (benzamides) .
Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethyl)benzoic acid is C8H5F3O2 . It has a molecular weight of 190.1193 . The IUPAC Standard InChI is InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H, (H,12,13) .Chemical Reactions Analysis
The pKa values of 3-(Trifluoromethyl)benzoic acid in water and in methanol have been measured . The solubility of 3-(Trifluoromethyl)benzoic acid in dense carbon dioxide was evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide .Physical And Chemical Properties Analysis
The pKa values of 3-(Trifluoromethyl)benzoic acid in water and in methanol have been measured . The solubility of 3-(Trifluoromethyl)benzoic acid in dense carbon dioxide was evaluated .科学研究应用
药物开发
3-(三氟甲基)苯甲酸因其三氟甲基的存在而被应用于制药行业,该基团可以显著改变潜在药物候选物的代谢稳定性和生物活性 。它的衍生物经常因其药代动力学特性而被研究,并已被纳入各种治疗剂。
材料科学
在材料科学中,该化合物的超临界二氧化碳溶解度引起了人们的兴趣。 此特性与开发环保溶剂特别相关,并且可能有利于创造具有独特溶解度特征的新材料 。
化学合成
该酸在芳基三氟甲基酮的合成中用作前体,芳基三氟甲基酮是有机合成中的重要中间体。 三氟甲基是许多化学化合物中的常见部分,因为它能够影响其他官能团的反应性和稳定性 。
环境科学
包括3-(三氟甲基)苯甲酸在内的含氟化合物的环境影响是一个不断发展的研究领域。 对这些化合物溶解度和持久性的研究可以为环境风险评估和更安全化学品的开发提供信息 。
生物化学
在生物化学中,人们研究了含有三氟甲基的化合物(如3-(三氟甲基)苯甲酸)的代谢,以了解其生物转化和潜在的毒理学效应。 这项研究可以导致发现新的代谢途径和解毒方法 。
工业应用
在工业上,3-(三氟甲基)苯甲酸被用作合成更复杂分子的基石。 它的反应性和三氟甲基赋予的特性使其在各种化学制造过程中成为一种多功能的化合物 。
分析化学
作为分析标准品,3-(三氟甲基)苯甲酸被用于色谱法和质谱法中,用于定量和鉴定类似化合物,确保分析测量的准确性和精密度 。
作用机制
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It has been observed that enzymes of the methylbenzoate pathway in pseudomonas putida mt-2 cometabolize 3-trifluoromethylbenzoate
Result of Action
It is known that the compound interacts with its targets and affects cellular processes
Action Environment
The action of 3-(Trifluoromethyl)benzoic acid can be influenced by environmental factors. For example, the solubility of the compound in dense carbon dioxide was evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide . This suggests that the compound’s action, efficacy, and stability may be influenced by the environment in which it is used.
安全和危害
It is recommended to wear personal protective equipment/face protection when handling 3-(Trifluoromethyl)benzoic acid . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
未来方向
In a recent study, the kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer was studied . This suggests that 3-(Trifluoromethyl)benzoic acid and its derivatives could have potential applications in the development of new synthetic methodologies .
属性
IUPAC Name |
3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXQBFUUVCDIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63980-13-2 (thallium salt), 69226-41-1 (hydrochloride salt) | |
| Record name | 3-Trifluoromethylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2041460 | |
| Record name | 3-(Trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
454-92-2 | |
| Record name | 3-(Trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Trifluoromethylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethyl)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-m-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIFLUOROMETHYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/930H336M90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(trifluoromethyl)benzoic acid a promising compound for photocatalysis?
A1: Research has shown that 4-carbazolyl-3-(trifluoromethyl)benzoic acid, a derivative of 3-(trifluoromethyl)benzoic acid, exhibits promising photocatalytic activity. This is attributed to its ability to form a persistent intramolecular charge-transfer state upon light irradiation [, ]. This state demonstrates enhanced catalytic activity in reducing carbon-halogen bonds, surpassing the activity of the parent carbazole molecule. The presence of the trifluoromethyl and carboxylic acid groups likely contributes to this enhanced activity by influencing electron transfer dynamics.
Q2: Can 3-(trifluoromethyl)benzoic acid be used to synthesize other valuable compounds?
A2: Yes, 3-(trifluoromethyl)benzoic acid serves as a starting material for synthesizing various compounds. For instance, it's a key precursor in the synthesis of metaflumizone, a potent insecticide []. Additionally, it can be used to create novel nucleosides like 1,3-bis-(2,3,5-tri-O-Benzoyl-β-D-Ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone, which are important for enhancing the stability of organofluorine compounds [].
Q3: How does the structure of 3-(trifluoromethyl)benzoic acid influence its solubility in different solvents?
A3: The introduction of fluorine atoms significantly impacts the solubility of benzoic acid derivatives. While benzoic acid shows limited solubility in dense carbon dioxide, the addition of a trifluoromethyl group in 3-(trifluoromethyl)benzoic acid dramatically enhances its solubility in this solvent []. This highlights the role of fluorination in modulating the physicochemical properties of organic compounds, particularly their interaction with supercritical fluids like carbon dioxide.
Q4: Are there established methods to synthesize 3-(trifluoromethyl)benzoic acid?
A4: Yes, efficient synthetic routes for 3-(trifluoromethyl)benzoic acid have been developed. One method involves the hydrolysis of 1,3-bis(trichloromethyl)benzene in the presence of a zinc-containing catalyst and water []. This reaction highlights the use of transition metal catalysis in organic synthesis and provides a practical pathway for obtaining this valuable compound.
Q5: Have there been any studies on the conformation of 3-(trifluoromethyl)benzoic acid and its derivatives?
A5: Yes, research has investigated the dipole moments of methyl- and trifluoromethyl-substituted methyl benzoates, including derivatives of 3-(trifluoromethyl)benzoic acid []. These studies provide insights into the spatial arrangement of these molecules, suggesting potential rotation of the ester group relative to the aromatic ring. This information is valuable for understanding the reactivity and potential applications of these compounds.
Q6: Can 3-(trifluoromethyl)benzoic acid be used to synthesize compounds with biological activity?
A6: Yes, 3-(trifluoromethyl)benzoic acid can be used as a building block for compounds exhibiting biological activities. For example, researchers have synthesized a series of 4-substituted-2-(2-fluoro-3-trifluoromethyl-phenyl)-1,3,4-dioxazin-5-ones starting from 2-fluoro-3-trifluoromethyl-benzoic acid hydrazide []. Preliminary biological assays indicated that some of these compounds possess notable fungicidal activity against plant pathogens.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















